molecular formula C6H10O2 B3028427 Methyl trans-3-pentenoate CAS No. 20515-19-9

Methyl trans-3-pentenoate

Cat. No. B3028427
M. Wt: 114.14 g/mol
InChI Key: KJALUUCEMMPKAC-ONEGZZNKSA-N
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Patent
US04845269

Procedure details

A 1 l stirred flash was charged with 500 g of vacuum gas oil and 6 g of an 85% strength phosphoric acid, and the mixture was heated to 300° C. 40 g/hour of methyl 3-methoxyvalerate from a stock vessel were fed, together with 10 l/hour of nitrogen, below the surface of the stirred oil/catalyst mixture. The gaseous products leaving the reaction vessel were cooled, and the condensate was investigated by gas chromatography. In this manner, 11.0 g/hour of methyl 3-pentenoate and 10.7 g/hour of 2-trans-pentenoate were obtained, inter alia, in addition to 7.5 g/hour of unconverted methyl 3-methoxyvalerate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 3-methoxyvalerate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(=O)(O)(O)O.CO[CH:8]([CH2:14][CH3:15])[CH2:9][C:10]([O:12][CH3:13])=[O:11]>>[C:10]([O:12][CH3:13])(=[O:11])[CH2:9][CH:8]=[CH:14][CH3:15].[C:10]([O-:12])(=[O:11])/[CH:9]=[CH:8]/[CH2:14][CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Step Two
Name
methyl 3-methoxyvalerate
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CC(=O)OC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
300 °C
Stirring
Type
CUSTOM
Details
A 1 l stirred flash
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The gaseous products leaving the reaction vessel
TEMPERATURE
Type
TEMPERATURE
Details
were cooled

Outcomes

Product
Name
Type
product
Smiles
C(CC=CC)(=O)OC
Name
Type
product
Smiles
C(\C=C\CC)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04845269

Procedure details

A 1 l stirred flash was charged with 500 g of vacuum gas oil and 6 g of an 85% strength phosphoric acid, and the mixture was heated to 300° C. 40 g/hour of methyl 3-methoxyvalerate from a stock vessel were fed, together with 10 l/hour of nitrogen, below the surface of the stirred oil/catalyst mixture. The gaseous products leaving the reaction vessel were cooled, and the condensate was investigated by gas chromatography. In this manner, 11.0 g/hour of methyl 3-pentenoate and 10.7 g/hour of 2-trans-pentenoate were obtained, inter alia, in addition to 7.5 g/hour of unconverted methyl 3-methoxyvalerate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 3-methoxyvalerate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(=O)(O)(O)O.CO[CH:8]([CH2:14][CH3:15])[CH2:9][C:10]([O:12][CH3:13])=[O:11]>>[C:10]([O:12][CH3:13])(=[O:11])[CH2:9][CH:8]=[CH:14][CH3:15].[C:10]([O-:12])(=[O:11])/[CH:9]=[CH:8]/[CH2:14][CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Step Two
Name
methyl 3-methoxyvalerate
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CC(=O)OC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
300 °C
Stirring
Type
CUSTOM
Details
A 1 l stirred flash
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The gaseous products leaving the reaction vessel
TEMPERATURE
Type
TEMPERATURE
Details
were cooled

Outcomes

Product
Name
Type
product
Smiles
C(CC=CC)(=O)OC
Name
Type
product
Smiles
C(\C=C\CC)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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